2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a saturated six-membered ring and an isopropyl substituent at position 2. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing allosteric modulators of Parkin E3 ligase, a target for neurodegenerative diseases . Its synthesis typically involves LiAlH4 reduction of a ketone precursor, yielding a white solid with high purity (99% yield) and a molecular mass of 166 g/mol (UPLC-MS) .
Its structural flexibility allows for further functionalization, such as Boc protection or coupling with aromatic acyl groups, to optimize pharmacological properties .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,3-4,6H2,1-2H3 |
InChI Key |
SBARZVHWIODCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2CCNCC2=C1 |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Route
A widely cited approach involves using tert-butyl carbamate (Boc) protecting groups to stabilize reactive amines during pyrazine ring formation:
Step 1: Preparation of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- Reagents : Pyrazole precursor (1.0 eq), Boc anhydride (1.2 eq), NaH (2.0 eq) in THF.
- Conditions : 0°C to room temperature, 12 hr.
- Yield : 68–72%.
Cyclocondensation Strategies
Pyrazole-Pyrazine Annulation
A one-pot method constructs both rings simultaneously:
Reaction Components :
- 1,2-Diaminopropane (1.5 eq).
- 3-Ketopyrazole derivative (1.0 eq).
- AcOH (catalytic).
Conditions : Reflux in ethanol (8 hr), followed by NaBH₄ reduction (0°C, 1 hr).
Yield : 40–45%.
Reductive Amination Approach
Steps :
- Form pyrazole-3-carbaldehyde (85% yield via Vilsmeier-Haack reaction).
- React with isopropylamine (2.0 eq) in MeOH, 12 hr.
- Reduce imine intermediate with NaBH₃CN (yield: 62%).
Halogenation-Functionalization Sequences
Iodo Intermediate Utilization
Key intermediate tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate enables cross-coupling:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Kumada Coupling | IsopropylMgBr, Pd(OAc)₂ | 58 | |
| Buchwald-Hartwig | Isopropylamine, Xantphos | 51 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Boc-Protected Route | High regiocontrol | Multi-step (3–5 steps) | 55–72 |
| Cyclocondensation | One-pot simplicity | Low yield due to side reactions | 40–45 |
| Reductive Amination | Stereoselective | Requires pre-formed aldehyde | 60–65 |
Characterization and Validation
Critical analytical data for synthetic batches:
1H NMR (400 MHz, CDCl₃) :
- δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
- δ 2.85–3.10 (m, 4H, pyrazine CH₂).
- δ 4.20 (s, 2H, pyrazole CH₂).
HPLC Purity : >98% (C18 column, 0.1% TFA/ACN).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific catalysts .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing drugs targeting various diseases, including viral infections and cancer. The compound has shown potential as an inhibitor of hepatitis B virus (HBV) core protein, making it a promising candidate for antiviral therapies . Additionally, it is used in the synthesis of bioactive molecules for research in biology and chemistry .
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as an HBV core protein inhibitor, it disrupts the assembly of viral capsids, thereby inhibiting viral replication . The compound’s unique structure allows it to bind effectively to its targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-A]pyrazine Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isopropyl group in the parent compound increases logP compared to trifluoromethyl or nitro derivatives, favoring membrane permeability .
- Solubility : Salt forms, such as the dihydrochloride derivative (C₆H₁₁Cl₂N₃, 196.08 g/mol), improve aqueous solubility for pharmaceutical formulations .
Biological Activity
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H16N2
- Molecular Weight : 164.25 g/mol
- CAS Number : 2640277-23-0
Antiviral Activity
Research has indicated that pyrazolo compounds exhibit antiviral properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been studied for their effectiveness against various viral infections. A notable study demonstrated that certain pyrazole derivatives showed significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo compounds have been documented in several studies. For example, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-1. The IC50 values for these activities ranged from 0.1 to 1 μM in various assays . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Cholinesterase Inhibition
Inhibition of cholinesterases (AChE and BChE) is a critical mechanism for treating neurodegenerative diseases like Alzheimer's. Some studies have shown that pyrazole derivatives can act as dual inhibitors of these enzymes. For instance, specific analogues demonstrated IC50 values as low as 0.466 μM against AChE and 1.89 μM against BChE . This activity highlights the potential of this compound in neuropharmacology.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring and substituents can significantly affect potency and selectivity. For instance:
- Substituents at the 2-position : Isopropyl groups have been associated with increased lipophilicity and improved cellular uptake.
- Variations in nitrogen substitution : Altering nitrogen atoms within the heterocyclic framework can enhance binding affinity to target proteins.
Case Studies
Several case studies have explored the pharmacological profiles of pyrazolo compounds:
- Anti-inflammatory Evaluation : A series of pyrazole derivatives were tested for their ability to inhibit IL-17 and TNFα production in human immune cells. The most effective compounds exhibited IC50 values between 0.023 and 0.067 μM against IKK-2 enzyme activity .
- Neuroprotective Effects : Research on cholinesterase inhibitors has identified promising candidates that could lead to new treatments for Alzheimer's disease. Compounds similar to this compound showed significant inhibition rates against both AChE and BChE .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and isopropyl group integration .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 195.178 g/mol) and fragmentation pathways .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .
What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?
Advanced
Position 7 functionalization is challenging due to steric hindrance. Effective methods include:
- Silylformamidine reactions : Introducing formyl groups via silyl-protected intermediates in anhydrous solvents (e.g., benzene) .
- Nitro group displacement : Using nucleophiles (e.g., hydrazine) to replace nitro substituents at position 7 under reflux conditions .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/alkyl groups .
What are the key structural features influencing the compound’s reactivity?
Q. Basic
- Fused bicyclic system : The pyrazole-pyrazine core dictates electron-deficient regions, favoring electrophilic substitutions at positions 3 and 7 .
- Isopropyl substituent : Enhances steric bulk, reducing reactivity at adjacent positions but stabilizing radical intermediates .
- Hydrogenation sites : The 4,5,6,7-tetrahydro configuration increases solubility in polar solvents, impacting reaction kinetics .
How do reaction conditions (solvent, temperature) impact yield and purity?
Q. Advanced
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields by 15–20% compared to non-polar solvents .
- Temperature control : Reactions at 0–5°C minimize side products (e.g., over-nitration), while reflux (80–100°C) accelerates cyclization .
- Catalyst loading : Excess BF₃·Et₂O (>1.2 eq.) decreases regioselectivity due to competing pathways .
How can contradictions in reported synthetic methods be resolved?
Q. Advanced
- Comparative kinetic studies : Analyzing rate constants for competing pathways (e.g., nitration vs. oxidation) under varied conditions .
- Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) distinguishes regioisomers that may arise from ambiguous synthetic routes .
- Reproducibility protocols : Standardizing solvent drying methods and catalyst purity to reduce variability .
What are the potential biological applications based on structural analogs?
Q. Basic
- Anticancer activity : Analogous pyrazolo[1,5-a]pyrimidines inhibit kinases (IC₅₀ ~0.5–2 µM) by targeting ATP-binding pockets .
- Antiviral properties : Derivatives with hydrazinyl groups show activity against RNA viruses (EC₅₀ = 10–50 nM) .
- Enzyme inhibition : Triazolo-fused analogs act as PDE4 inhibitors, suggesting potential for inflammatory disease research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
